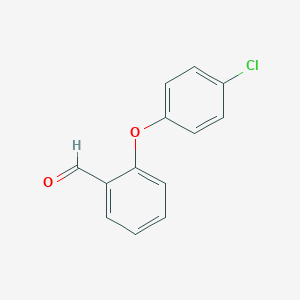
Dcadc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DCADC, also known as 2,6-dichloroacetophenone, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DCADC is not fully understood. However, it is believed that this compound may act as an acetylcholinesterase inhibitor, which could explain its potential applications in the study of enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its potential as an acetylcholinesterase inhibitor, this compound has been found to have antioxidant properties. Additionally, this compound has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DCADC in lab experiments include its relatively simple synthesis method and its potential applications in the synthesis of other compounds and the study of enzyme activity. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on DCADC. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, this compound could be used as a starting point for the development of new compounds with potential applications in medicine and agriculture.
Synthesemethoden
DCADC is synthesized through the reaction of Dcadcbenzoyl chloride with acetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which is a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
DCADC has been used in various scientific research applications, including as a reagent for the synthesis of other compounds and as a tool for the study of enzyme activity. This compound has been found to be a useful reagent for the synthesis of chalcones, which are compounds with potential applications in medicine and agriculture. Additionally, this compound has been used as a tool for the study of enzyme activity, specifically in the measurement of the activity of the enzyme acetylcholinesterase.
Eigenschaften
CAS-Nummer |
119190-36-2 |
|---|---|
Molekularformel |
C27H41NO3 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
InChI-Schlüssel |
JDAULUKGZUDSNK-JRZBRKEGSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
Synonyme |
17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



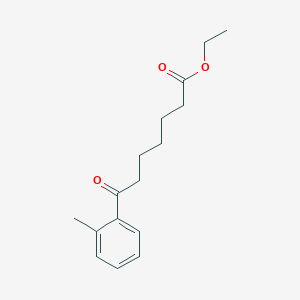



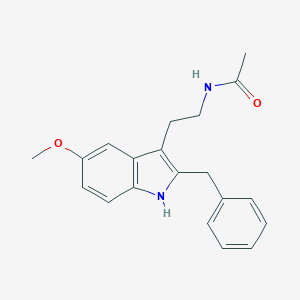

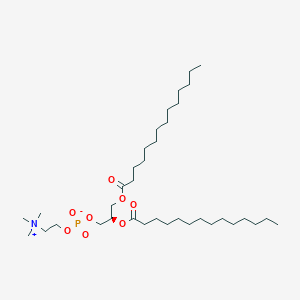
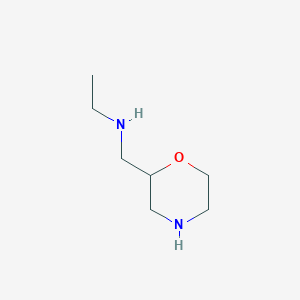

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)
